Tellurium dioxide

概要

説明

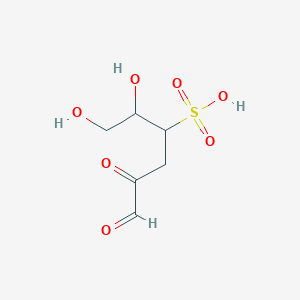

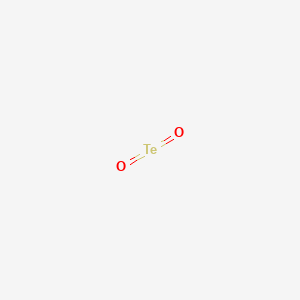

Tellurium dioxide (TeO2) is a solid oxide of tellurium . It is encountered in two different forms, the yellow orthorhombic mineral tellurite (β-TeO2), and the synthetic, colorless tetragonal (paratellurite, α-TeO2) . It is a white solid with a molar mass of 159.60 g/mol .

Synthesis Analysis

Paratellurite, α-TeO2, is produced by reacting tellurium with O2 . An alternative preparation is to dehydrate tellurous acid, H2TeO3, or to thermally decompose basic tellurium nitrate, Te2O4·HNO3, above 400 °C . Tellurium dioxide (TeO2) nanorods and nanoflakes have also been synthesized for various applications .Molecular Structure Analysis

Both the α- (paratellurite) and β- (tellurite forms) contain four coordinate Te with the oxygen atoms at four of the corners of a trigonal bipyramid . In paratellurite, all vertices are shared to give a rutile-like structure, where the O-Te-O bond angles are 140° .Chemical Reactions Analysis

TeO2 is barely soluble in water and soluble in strong acids and alkali metal hydroxides . It is an amphoteric substance and therefore can act both as an acid or as a base depending on the solution it is in . It reacts with acids to make tellurium salts and bases to make tellurites . It can be oxidized to telluric acid or tellurates .Physical And Chemical Properties Analysis

The longitudinal speed of sound in Tellurium dioxide is 4,260 metres per second (14,000 ft/s) at around room temperature . It has a density of 5.670 g/cm3 (orthorhombic) and 6.04 g/cm3 (tetragonal) . It has a melting point of 732 °C and a boiling point of 1,245 °C .科学的研究の応用

Nanodevices

Tellurium nanostructures, which can be synthesized from Tellurium Dioxide, have shown great potential in the development of low-dimensional nanodevices . As a p-type narrow bandgap semiconductor, tellurium nanostructure has outstanding electrical properties, controllable bandgap, and good environmental stability .

Electronics and Optoelectronics

Tellurium nanostructures are used in electronics and optoelectronics, including field-effect transistors, photodetectors, and sensors . These structures show great application prospects in next-generation electronics and optoelectronic devices .

Anti-Cancer Phototherapy

Tellurium nanomaterials have been applied in the field of tumor phototherapy . They are used in tumor photothermal therapy, photodynamic therapy, photo-triggered molecule delivery, and synergetic therapy .

Synthesis of Tellurium Metal

Tellurium Dioxide is used to prepare tellurium metal . The metal has several applications, including being used as an additive to steel and copper to improve their machinability.

Preparation of Telluric Acid

Tellurium Dioxide is also used to prepare telluric acid . Telluric acid has applications in electrochemistry and can be used as an electrolyte in batteries.

Synthesis of Tellurium Salts

Tellurium Dioxide is used in the synthesis of many tellurium salts . These salts have various applications, including use in semiconductors, solar cells, and thermoelectric devices.

Preparation of Ag2Te Nanoparticles

Tellurium Dioxide may be used in the preparation of Ag2Te nanoparticles . These nanoparticles have potential applications in photovoltaics and thermoelectric materials.

Bioactive Tellurium Nanomaterials

Bioactive tellurium nanomaterials, synthesized from Tellurium Dioxide, have shown unique advantages, including high carrier mobility, excellent optical properties, and high specific surface areas . They have confirmed applications in the biological field, but their biocompatibility, metabolism, and potential toxicity in organisms demand further exploration .

作用機序

Target of Action

Tellurium dioxide (TeO2) is a solid oxide of tellurium . It is primarily used in industries such as metallurgy and manufacturing, particularly in semiconductors and solar panels . The primary targets of TeO2 are various microorganisms, including bacterial strains and fungi . It has been found to have antimicrobial properties and can be used for biosensor applications .

Mode of Action

TeO2 interacts with its targets primarily through the formation of nanoparticles. These nanoparticles are synthesized by certain bacterial strains and have been found to inhibit bacterial planktonic cultures and biofilms . The antimicrobial activity of these nanoparticles seems to be linked to their size, with smaller nanoparticles showing higher activity .

Biochemical Pathways

The biochemical pathways affected by TeO2 involve the reduction of soluble tellurium anions. Microorganisms play a crucial role in this process, taking up the anions, reducing them, and then effluxing them . This process results in the formation of tellurium nanoparticles, which are responsible for the antimicrobial activity of TeO2 .

Pharmacokinetics

It is known that teo2 is barely soluble in water and soluble in strong acids and alkali metal hydroxides . This suggests that its bioavailability may be influenced by the pH of the environment. More research is needed to fully understand the ADME properties of TeO2.

Result of Action

The primary result of TeO2’s action is the inhibition of bacterial and fungal growth. This is achieved through the formation of tellurium nanoparticles, which have antimicrobial properties . Additionally, TeO2 nanoparticles have been found to possess antifungal potential towards Aspergillus flavus, Aspergillus niger, and Aspergillus fumigatus, and antibacterial potential against Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae .

Action Environment

Environmental factors can significantly influence the action of TeO2. For instance, the formation of tellurium nanoparticles is influenced by the culture conditions and exposure time to the selenite and tellurite oxyanions . Furthermore, the antimicrobial activity of TeO2 can be affected by the size of the nanoparticles, which can be influenced by environmental conditions . Lastly, the increasing amount of tellurium released to the environment due to human activities such as metal smelting and coal burning is leading to widespread tellurium contamination, which could potentially impact the efficacy and stability of TeO2 .

Safety and Hazards

将来の方向性

Tellurium is a p-type semiconductor, featuring a one-dimensional chiral atomic structure which holds great promise for next-generation electronic, optoelectronic, and piezoelectric applications . The breakthrough in obtaining high-quality 2D Te films will inspire a revisit of the fundamental properties of this long-forgotten material in the near future .

特性

IUPAC Name |

tellurium dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Te/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJZODKXOMJMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Te]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TeO2, O2Te | |

| Record name | tellurium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Tellurium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052487 | |

| Record name | Tellurium dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [Merck Index] White odorless powder; [MSDSonline], Solid | |

| Record name | Tellurium oxide (TeO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tellurium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tellurite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Tellurium dioxide | |

CAS RN |

7446-07-3, 14832-87-2, 59863-17-1 | |

| Record name | Tellurium dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurite (TeO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14832-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurium dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurite (TeO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014832872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059863171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tellurium oxide (TeO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tellurium dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tellurium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELLURIUM DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/397E9RKE83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tellurite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of tellurium dioxide?

A1: Tellurium dioxide exists in two crystalline forms: paratellurite (tetragonal) and tellurite (orthorhombic). Paratellurite is the more common form and has been extensively studied for its acousto-optic properties. [, ]

Q2: What makes tellurium dioxide suitable for acousto-optic applications?

A2: TeO₂ possesses a high acousto-optic figure of merit, indicating its efficiency in interacting with light and sound waves. This, combined with its chemical stability and mechanical durability, makes it suitable for devices like deflectors, modulators, and tunable filters. []

Q3: How does the sputtering gas ratio affect the properties of tellurium dioxide thin films?

A3: Research indicates that varying the sputtering gas ratio during thin film fabrication significantly influences the structural and optical characteristics of TeO₂. Further investigation is needed to fully understand and control these effects for specific applications. []

Q4: Can tellurium dioxide be used as a radiation dosimeter?

A4: Yes, studies demonstrate the potential of TeO₂ thin films for gamma radiation dosimetry. Exposure to gamma radiation induces changes in the optical band gap and electrical conductivity of TeO₂, allowing for dose measurement. Thicker films exhibit a wider dose detection range. [, ]

Q5: Is tellurium dioxide compatible with biological systems?

A5: Research on the biocompatibility of TeO₂ is ongoing. A study on human pulmonary alveolar epithelial cells and peripheral blood cells revealed dose-dependent cytotoxicity of TeO₂ nanoparticles, suggesting potential toxicity. []

Q6: How does tellurium dioxide behave under proton radiation?

A6: Studies on proton-irradiated TeO₂ reveal a decrease in light transmittance with increasing proton fluence. This effect, although less pronounced at lower fluences, raises concerns for the material's long-term performance in space-based applications where proton radiation is significant. [, ]

Q7: Can tellurium dioxide be used as a catalyst?

A7: Yes, tellurium dioxide has demonstrated catalytic activity in various organic reactions. For example, it facilitates the oxidation of stilbene dibromides to benzils with good to moderate yields. []

Q8: How is tellurium dioxide used in the preparation of cadmium telluride quantum dots?

A8: TeO₂ serves as a tellurium source in a novel aqueous synthesis method for cadmium telluride (CdTe) quantum dots. Hydrazine hydrate acts as a reducing agent in this process, enabling the controlled growth of CdTe QDs with tunable emission colors. []

Q9: Have there been any computational studies on the properties of tellurium dioxide?

A9: While the provided research primarily focuses on experimental work, computational chemistry techniques can offer valuable insights into the electronic structure, optical properties, and reactivity of TeO₂. Further research in this area can complement experimental findings.

Q10: How stable is a mixture of hydrogen peroxide and tellurium dioxide in methanol?

A10: A solution of hydrogen peroxide (30%) and TeO₂ in methanol exhibits good stability when stored under refrigeration, retaining its reactivity for extended periods. This mixture is valuable for selective oxidation reactions, such as converting sulfides to sulfoxides. []

Q11: What are the safety considerations when handling tellurium dioxide?

A11: Tellurium dioxide should be handled with care as it may cause irritation. Appropriate personal protective equipment should be used. Specific safety data sheets and regulatory guidelines should be consulted for detailed information.

Q12: How is silicon content determined in tellurium dioxide?

A13: Silicon impurities in TeO₂ can be quantified using Silicon Molybdenum Blue Spectrophotometry. This method involves separating tellurium via hydrolysis and measuring the absorbance of the resulting silicon molybdenum blue complex at a specific wavelength (730 nm). []

Q13: What analytical techniques are used to characterize tellurium dioxide nanoparticles?

A14: Researchers commonly employ techniques like X-ray crystallography (XRD) and Scanning Electron Microscopy (SEM) to determine the size, shape, and crystallinity of TeO₂ nanoparticles. These analyses are crucial for understanding the material's properties and behavior in various applications. []

Q14: Are there any environmental concerns related to tellurium dioxide?

A14: While TeO₂ itself might pose minimal environmental risks, the overall impact depends on the specific application and lifecycle of the material. Responsible waste management and recycling strategies are crucial to minimize potential environmental effects.

Q15: What solvents are commonly used to dissolve tellurium dioxide?

A16: TeO₂ exhibits limited solubility in water but readily dissolves in strong acids like sulfuric acid and hydrochloric acid. These acidic solutions are often used in the processing and purification of tellurium compounds. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。